molecular formula C16H18FN3O4 B2442524 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899974-59-5

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2442524
CAS No.: 899974-59-5
M. Wt: 335.335
InChI Key: UVMZZEDTSPEXGW-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, a fluoro-nitrophenyl group, and an oxalamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves a multi-step process:

    Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(cyclohex-1-en-1-yl)ethyl bromide.

    Introduction of the fluoro-nitrophenyl group: The 2-(cyclohex-1-en-1-yl)ethyl bromide is then reacted with 4-fluoro-3-nitroaniline in the presence of a palladium catalyst to form the corresponding amine derivative.

    Oxalamide formation: Finally, the amine derivative is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chloro-3-nitrophenyl)oxalamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is unique due to the presence of both a fluoro-nitrophenyl group and an oxalamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-13-7-6-12(10-14(13)20(23)24)19-16(22)15(21)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMZZEDTSPEXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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